molecular formula C9H6F3NO2 B5299225 (E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one

Cat. No.: B5299225
M. Wt: 217.14 g/mol
InChI Key: DNVLDHZYSHRIBQ-QPJJXVBHSA-N
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Description

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a pyridinyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde, trifluoroacetone, and a suitable base.

    Condensation Reaction: The key step involves a condensation reaction between 3-pyridinecarboxaldehyde and trifluoroacetone in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the butenone moiety can be reduced to form the corresponding saturated compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbutan-2-one.

    Reduction: Formation of 1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbutan-2-one.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with unique properties such as fluorinated polymers.

Mechanism of Action

The mechanism by which (E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the pyridinyl group.

    4-Hydroxy-4-pyridin-3-ylbut-3-en-2-one: Similar but without the trifluoromethyl group.

Uniqueness

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one is unique due to the combination of the trifluoromethyl group and the pyridinyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-5,14H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLDHZYSHRIBQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\C(=O)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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